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Isophthalic anhydride - 4891-67-2

Isophthalic anhydride

Catalog Number: EVT-14304932
CAS Number: 4891-67-2
Molecular Formula: C8H4O3
Molecular Weight: 148.11 g/mol
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Product Introduction

Overview

Isophthalic anhydride is a chemical compound derived from isophthalic acid, characterized by its molecular formula C8H4O3C_8H_4O_3 and a molecular weight of approximately 148.11 g/mol. It is an important intermediate in the production of various polymers and resins, particularly unsaturated polyester resins. Isophthalic anhydride is classified under the category of cyclic anhydrides, which are formed by the dehydration of dicarboxylic acids.

Source and Classification

Isophthalic anhydride is primarily sourced from the oxidation of meta-xylene, which is a common industrial process. The compound belongs to the family of aromatic dicarboxylic acids, specifically as a derivative of isophthalic acid. It is notable for its applications in the synthesis of high-performance materials due to its ability to enhance thermal and mechanical properties when incorporated into polymer matrices.

Synthesis Analysis

Methods

The synthesis of isophthalic anhydride can be achieved through several methods:

  1. Thermal Dehydration: Isophthalic acid can be converted into isophthalic anhydride by heating it at elevated temperatures (typically above 200 °C). This process involves the removal of water molecules from the dicarboxylic acid.
  2. Chemical Dehydration: In this method, dehydrating agents such as acetic anhydride or polyphosphoric acid are employed to facilitate the conversion. The reaction conditions often involve heating the mixture at temperatures ranging from 100 °C to 300 °C for several hours .
  3. Catalytic Methods: Some processes utilize catalysts to enhance the reaction efficiency and yield during the dehydration phase.

Technical Details

The production process typically requires precise control over temperature and reaction time to ensure complete conversion while minimizing side reactions. For instance, a common laboratory procedure involves mixing isophthalic acid with acetic anhydride and heating it under reflux conditions until water is removed .

Molecular Structure Analysis

Structure

Isophthalic anhydride has a planar molecular structure featuring two carbonyl groups (C=O) adjacent to a cyclic ether linkage. The structural representation can be depicted as follows:

O C1OC O C2 CC CC1 C2\text{O C1OC O C2 CC CC1 C2}

This structure indicates that it lacks stereocenters and exhibits achirality, making it symmetrical in nature .

Data

  • Molecular Formula: C8H4O3C_8H_4O_3
  • Molecular Weight: 148.11 g/mol
  • InChI Key: LNYYKKTXWBNIOO-UHFFFAOYSA-N
  • SMILES Representation: O=C1OC(=O)C2=CC=CC1=C2 .
Chemical Reactions Analysis

Reactions

Isophthalic anhydride participates in various chemical reactions, notably in polymerization processes:

  1. Polymerization with Alcohols: It reacts with alcohols to form polyesters, where the anhydride functionality facilitates ester bond formation.
  2. Reactions with Amines: The compound can also react with amines to produce polyamides, expanding its utility in polymer chemistry.
  3. Cross-linking Reactions: In resin formulations, isophthalic anhydride serves as a cross-linking agent, enhancing the mechanical properties of the resulting materials .

Technical Details

The reactivity of isophthalic anhydride stems from its electrophilic carbonyl groups, making it suitable for nucleophilic attack by alcohols and amines under appropriate conditions.

Mechanism of Action

Process

The mechanism of action for isophthalic anhydride primarily involves nucleophilic attack on its carbonyl carbon by nucleophiles (such as alcohols or amines). This results in the opening of the anhydride ring and subsequent formation of ester or amide bonds:

  1. The nucleophile attacks one carbonyl carbon.
  2. The bond between the carbonyl carbon and oxygen breaks, leading to the formation of a tetrahedral intermediate.
  3. The intermediate collapses to form either an ester or amide linkage while regenerating the carboxylic acid functionality.

Data

Kinetic studies indicate that these reactions are typically first-order with respect to the concentration of nucleophile involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 130 °C
  • Solubility: Slightly soluble in water; soluble in organic solvents like acetone and ethanol .

Chemical Properties

  • Stability: Isophthalic anhydride is stable under normal conditions but can hydrolyze upon exposure to moisture.
  • Reactivity: It readily reacts with nucleophiles due to its electrophilic nature.
Applications

Isophthalic anhydride finds extensive applications in various scientific and industrial fields:

  1. Polyester Resins: It is widely used in the production of unsaturated polyester resins, which are utilized in coatings, adhesives, and composite materials.
  2. High-Performance Polymers: It serves as a precursor for high-performance polymers such as polybenzimidazole and other engineering plastics.
  3. Coatings and Adhesives: Its incorporation into formulations enhances thermal stability, corrosion resistance, and mechanical properties .
  4. Plasticizers and Intermediates: Isophthalic anhydride acts as a key intermediate in synthesizing various plasticizers and other chemical compounds used in manufacturing processes.
Historical Evolution of Isophthalic Anhydride Synthesis

Early Industrial Methods for Aromatic Dicarboxylic Acid Derivatives

The industrial production of aromatic dicarboxylic acid derivatives began with phthalic anhydride (PA) in the 19th century, serving as a foundational technology for later isophthalic systems. The earliest commercial method, developed by Auguste Laurent in 1836, involved liquid-phase oxidation of naphthalene using mercury-based catalysts [1]. This process was energy-intensive and produced low yields due to incomplete oxidation and side reactions. By the early 20th century, the Gibbs-Wohl process (also known as the Gibbs phthalic anhydride process) emerged, replacing mercury with vanadium pentoxide (V₂O₅) catalysts and enabling gas-phase oxidation of naphthalene at 320–400°C [1] [7]. This method improved yields to ~70% but generated significant by-products like maleic anhydride.

A critical limitation of these early methods was their inability to efficiently isolate isophthalic acid derivatives. Separation relied on fractional crystallization from mixed xylene oxidation products, which was complicated by the similar solubilities of isophthalic, terephthalic, and phthalic acids. For example, U.S. Patent 3,029,278 details the use of polar solvents like acetic acid to selectively crystallize isophthalic acid, but yields rarely exceeded 50% due to co-precipitation of impurities [6].

Table 1: Early Industrial Methods for Phthalic Anhydride Production

ProcessCatalyst SystemTemperature (°C)SelectivityKey Limitations
Liquid-Phase OxidationHg salts200–25040–50%Toxicity; low yield
Gibbs-Wohl ProcessV₂O₅320–400~70%Maleic anhydride by-production

Transition from Phthalic Anhydride Analogues to Isophthalic Systems

The shift toward dedicated isophthalic anhydride synthesis accelerated in the mid-1960s, driven by demand for high-performance polymers. A key innovation was the adaptation of Amoco’s catalytic oxidation technology, originally developed for terephthalic acid (PTA). By using cobalt-manganese catalysts and bromine promoters, meta-xylene could be oxidized directly to isophthalic acid at 200–250°C under pressurized oxygen [4] [9]. This method achieved >95% purity, enabling the first commercial-scale production of purified isophthalic acid (PIA) in 1985 [4].

The reactor design evolution was equally critical. Early phthalic anhydride plants used multitubular fixed-bed reactors with molten salt coolants, which struggled with temperature control during meta-xylene oxidation. The integration of adiabatic monolithic finishing reactors (pioneered by Lurgi/Wacker in the 1990s) reduced hot spots and improved selectivity by 5–8% [2]. This design minimized decarboxylation side reactions, a common issue when processing meta-substituted xylenes.

By 1992, Amoco had fully converted a PTA production unit to PIA, marking the industry’s commitment to isophthalic systems [4]. The table below contrasts key process parameters:

Table 2: Phthalic vs. Isophthalic Anhydride Production Parameters

ParameterPhthalic Anhydride (o-xylene route)Isophthalic Acid (meta-xylene route)
Primary CatalystV₂O₅-TiO₂Co/Mn/Br
Temperature320–400°C200–250°C
PressureAtmospheric15–30 bar
Key ImpurityMaleic anhydrideTerephthalic acid
Industrial Scale-Up1960s1985–1992

Paradigm Shifts in Feedstock Selection (Petrochemical vs. Renewable Precursors

The 21st century has witnessed a strategic pivot toward renewable precursors for isophthalic anhydride, addressing both sustainability and performance gaps in petrochemical routes. The primary petrochemical route remains meta-xylene oxidation, with global capacity exceeding 6.4 million metric tons/year as of 2022 [8]. However, meta-xylene’s reliance on crude oil refining and limited natural abundance (only 10–15% of mixed xylene streams) has spurred interest in biomass-derived alternatives [8] [9].

Leading this shift is Relement’s bio-based 3-methylphthalic anhydride (bio-MPA), synthesized via Diels-Alder cycloaddition of 2-methylfuran (2MF) and maleic anhydride. 2MF is derived from furfural, produced from hemicellulose hydrolysis in agricultural residues (e.g., corn husks, straw) [8]. This route offers a near-drop-in replacement for petro-PA, with enhanced properties:

  • Lower viscosity in resin formulations
  • Reduced yellowing in coatings
  • 3.1 kg CO₂ eq/kg carbon footprint vs. >5 kg for fossil-based PA [8]

The Bright Coatings consortium (2022) demonstrated full integration, producing 100 kg of bio-MPA for use in electric vehicle coatings. Challenges remain in scaling bio-maleic anhydride production, though bio-gas-derived n-butane (BASF) and furfural-to-MA pathways show promise [8].

Table 3: Petrochemical vs. Renewable Feedstock Pathways

Feedstock SourceKey PrecursorSynthesis RouteAdvantagesScalability Status
PetrochemicalMeta-xyleneCo/Mn/Br-catalyzed oxidationHigh purity (99.9%)Commercial (1M+ tons/year)
Renewable (Hemicellulose)2-MethylfuranDiels-Alder/Dehydration100% biobased; superior resin propertiesPilot scale (100 kg batches)

Properties

CAS Number

4891-67-2

Product Name

Isophthalic anhydride

IUPAC Name

3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione

Molecular Formula

C8H4O3

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C8H4O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h1-4H

InChI Key

LNYYKKTXWBNIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C1)C(=O)OC2=O

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